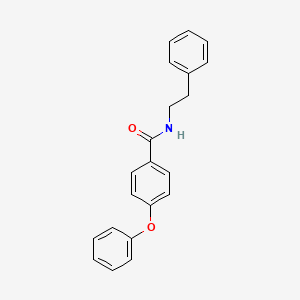

N-phenethyl-4-phenoxybenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Pharmaceutical Sciences

Benzamide derivatives are a significant class of compounds in the pharmaceutical sciences, characterized by a benzene (B151609) ring attached to an amide group. This structural motif is found in a wide array of therapeutic agents and is recognized for its ability to interact with various biological targets, including enzymes and receptors. ontosight.ai The versatility of the benzamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting molecules.

The broad spectrum of biological activities associated with benzamide derivatives has led to their investigation for numerous conditions. Research has highlighted their potential as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. ontosight.aiijlpr.com For instance, certain benzamide derivatives have been developed as selective agonists for serotonin (B10506) receptors, demonstrating effects on gastrointestinal motility. nih.gov Others have been synthesized and evaluated as potent ligands for sigma proteins, which are implicated in neurological disorders. nih.gov This wide-ranging applicability underscores the foundational importance of the benzamide structure in the development of new medicines. ijlpr.com

| Examples of Benzamide Derivatives in Research | Therapeutic Area of Investigation |

| Substituted Benzamides | Antimicrobial, Anti-inflammatory, Anticancer. ontosight.aiijlpr.com |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides | Gastrointestinal Motility (5-HT4 Receptor Agonists). nih.gov |

| Halogenated Benzamides | CNS Disorders (Sigma-1 Receptor Ligands). nih.gov |

Overview of N-Phenethyl-Based Chemical Entities in Drug Discovery

The 2-phenethylamine scaffold is another crucial moiety in medicinal chemistry, present in a variety of natural and synthetic bioactive compounds. mdpi.com This structural feature is integral to endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which have central roles in neurological function. mdpi.com The N-phenethyl group, a phenethylamine (B48288) derivative, is frequently incorporated into drug candidates to enhance their binding affinity and modulate their activity at specific biological targets.

The addition of an N-phenethyl group to various molecular frameworks has been shown to be a successful strategy in developing ligands for a range of receptors. In opioid research, for example, substituting an N-methyl group with an N-phenethyl group in certain morphinan-based compounds can enhance binding affinity and potency at the µ-opioid receptor (µOR). nih.gov This modification can even convert selective µOR ligands into dual µ/δ-opioid receptor (δOR) agonists. nih.gov Similarly, N-phenethyl substitutions are found in ligands targeting adenosine (B11128) receptors, dopamine receptors, and serotonin (5-HT) receptors, making it a key building block in the design of neurologically active agents. mdpi.com

| Examples of N-Phenethyl-Based Compounds | Primary Biological Target/Activity |

| N-phenethyl-14-O-methylmorphinan-6-ones | Dual µ/δ Opioid Receptor Agonists. nih.gov |

| N-benzylphenethylamines (NBOMes) | Selective 5-HT2 Receptor Ligands. mdpi.com |

| N-phenethyl-5-phenylmorphans | G-Protein Biased µ-Opioid Receptor Agonists. nih.gov |

| N-phenethyl norhydromorphone (B170126) analogues | Bifunctional Opioid Receptor Modulators. mdpi.com |

Emergence and Initial Research Hypotheses for N-Phenethyl-4-Phenoxybenzamide

The emergence of N-phenethyl-4-phenoxybenzamide and its analogues in research stems from the logical combination of the two aforementioned pharmacophores. The core hypothesis behind its synthesis was likely to explore the resulting molecule's potential as a novel modulator of specific receptor systems, particularly within the central nervous system.

Research into related structures provides insight into the rationale. For example, studies have been conducted on N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor (κOR) antagonists. nih.gov This indicates that the 4-phenoxybenzamide portion of the molecule was identified as a promising scaffold for targeting opioid receptors. By combining this with the N-phenethyl moiety—a group known to confer or enhance opioid receptor activity—researchers hypothesized the creation of new compounds with potentially unique and potent pharmacological profiles at one or more opioid receptor subtypes (µ, δ, or κ). nih.govnih.gov The goal was to systematically investigate how this specific combination of structural motifs would influence receptor affinity and selectivity. nih.govacs.org

Key Preclinical Research Areas for N-Phenethyl-4-Phenoxybenzamide and Its Analogues

The primary preclinical research area for N-phenethyl-4-phenoxybenzamide and its analogues is neuropharmacology, with a specific focus on the modulation of opioid receptors. The initial design strategy, combining a scaffold known for κOR antagonism with a group known to interact with opioid receptors, has directed research efforts toward characterizing these compounds as potential opioid receptor antagonists or agonists. nih.gov

Preclinical studies on close analogues involve in vitro binding assays to determine the affinity and selectivity of these compounds for µ, δ, and κ opioid receptors. nih.gov Functional assays, such as those measuring agonist-stimulated [³⁵S]GTPγS binding, are then used to characterize the compounds as antagonists (blocking receptor activation) or agonists (activating the receptor). nih.govacs.org Structure-activity relationship (SAR) studies on libraries of these analogues have been conducted to identify how modifications to the N-phenethyl or the phenoxybenzamide portions affect potency and selectivity, leading to the discovery of potent and selective κOR antagonists. nih.gov This line of inquiry is crucial for developing new therapeutic agents for conditions where opioid receptor modulation is beneficial.

Structure

3D Structure

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-phenoxy-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C21H19NO2/c23-21(22-16-15-17-7-3-1-4-8-17)18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,22,23) |

InChI Key |

ZUDWCBNBXXVGFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Phenethyl 4 Phenoxybenzamide

Strategies for the Synthesis of the Core N-Phenethyl-4-Phenoxybenzamide Scaffold

The fundamental structure of N-phenethyl-4-phenoxybenzamide is assembled by forming an amide bond between a phenethylamine (B48288) moiety and a 4-phenoxybenzoic acid moiety. The efficiency and success of this synthesis depend on the chosen reaction pathway and the nature of the precursors.

The most common and direct method for synthesizing the N-phenethyl-4-phenoxybenzamide scaffold is the amide coupling reaction between two key precursors: 4-phenoxybenzoic acid and phenethylamine . This reaction involves the activation of the carboxylic acid group of 4-phenoxybenzoic acid to facilitate nucleophilic attack by the primary amine of phenethylamine.

Several established methods are employed for this amide bond formation:

Use of Coupling Agents: This is a prevalent strategy in modern organic synthesis. Carboxylic acid is activated in situ using reagents that form a highly reactive intermediate. Common coupling systems include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , often used in the presence of a non-nucleophilic base like trimethylamine (B31210) (TMP) or diisopropylethylamine (DIPEA) in solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions. google.com

Acid Chloride Formation: A classic two-step method involves first converting 4-phenoxybenzoic acid to its more reactive acid chloride derivative, 4-phenoxybenzoyl chloride . This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acid chloride is then reacted with phenethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. evitachem.com

Reductive Amination: While less direct for this specific amide, related structures can be formed via reductive amination. For instance, an analogue was synthesized by reacting an aldehyde with phenethylamine followed by reduction with sodium triacetoxyborohydride. acs.org This highlights an alternative strategy for constructing the N-phenethyl bond in related systems.

The primary precursors, 4-phenoxybenzoic acid and phenethylamine, are commercially available or can be synthesized through well-known methods. For example, phenethylamine can be prepared by reacting phenethyl chloride with hydrazine (B178648) hydrate (B1144303) followed by further steps. iarc.fr

Optimizing the synthesis of N-phenethyl-4-phenoxybenzamide focuses on maximizing product yield and ensuring high purity by carefully selecting reagents and controlling reaction conditions.

Reagent Selection: The choice of coupling agent and base is critical. HATU is known for its high efficiency and rapid reaction times, often leading to excellent yields. nih.gov The combination of EDC and HOBt is a cost-effective and reliable alternative. google.com The base used, such as DIPEA or TMP, is crucial for neutralizing acids formed during the reaction without causing unwanted side reactions.

Reaction Conditions: Parameters such as solvent, temperature, and reaction time are fine-tuned to drive the reaction to completion and minimize impurity formation. Amide coupling reactions are frequently initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. nih.gov Solvents are chosen based on the solubility of the reactants and their compatibility with the chosen reagents, with DCM and DMF being common choices. nih.gov

Purification: Achieving high purity is essential, particularly for biological evaluation. The crude product obtained after the reaction is typically subjected to one or more purification techniques.

Silica Gel Chromatography: This is the most common method for purifying neutral organic compounds like amides, effectively separating the product from unreacted starting materials and coupling agent byproducts. google.com

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, preparative RP-HPLC is often employed, especially for the final purification of research compounds. nih.gov

Table 1: Example of Reaction Conditions for Amide Coupling This table is interactive. Click on the headers to sort.

| Amine Precursor | Acid Precursor | Coupling Reagent/System | Base | Solvent | Yield | Purification | Reference |

|---|---|---|---|---|---|---|---|

| 6-aminobenzo[c] Current time information in Bangalore, IN.nih.govoxaborol-1(3H)-ol | 4-phenoxybenzoic acid | HATU | TMP | DCM/DMF | 57% | Prep. RP-HPLC | nih.gov |

| Morpholine | Bumetanide | EDC/HOBt | - | THF | 92% | Silica Gel Chromatography | google.com |

Key Reaction Pathways and Precursors

Development and Synthesis of N-Phenethyl-4-Phenoxybenzamide Analogues

To explore the chemical space around the N-phenethyl-4-phenoxybenzamide scaffold, researchers have systematically modified its three main components: the phenethyl moiety, the phenoxy substituent, and the central benzamide (B126) linker. These modifications are crucial for developing compounds with tailored properties.

The N-phenethyl group offers multiple points for modification to alter the compound's size, polarity, and stereochemistry. Synthesis of these analogues typically involves replacing phenethylamine with a derivatized amine in the standard amide coupling reaction.

Substitution on the Phenyl Ring: Introducing substituents onto the aromatic ring of the phenethyl group can significantly impact biological activity. For example, analogues with chloro or nitro groups have been synthesized to probe electronic and steric effects. mdpi.com

Alkyl Chain Modification: The ethyl linker can be altered. For instance, using (S)-α-phenylethylamine introduces a chiral center adjacent to the amide nitrogen, leading to atropisomeric products. researchgate.net

Replacement of Phenethylamine: The entire phenethylamine unit can be replaced with other amines. Simpler amines like benzylamine (B48309) have been used, creating closely related analogues. rsc.org More complex, conformationally constrained amines, such as those derived from 2-indane, have also been incorporated to reduce molecular flexibility. acs.org In other cases, highly complex piperazine-based amines have been coupled to the 4-phenoxybenzamide core to create potent receptor antagonists. nih.gov

Table 2: Examples of Modifications to the Phenethyl Moiety This table is interactive. Click on the headers to sort.

| Original Moiety | Modified Moiety | Rationale | Example Compound Class | Reference |

|---|---|---|---|---|

| Phenethylamine | p-Chlorophenethylamine | Introduce electronic/steric changes | N-phenethylnorhydromorphone analogues | mdpi.com |

| Phenethylamine | (S)-α-Phenylethylamine | Introduce chirality/atropisomerism | Atropisomeric N-(α-phenylethyl)benzamides | researchgate.net |

| Phenethylamine | Benzylamine | Simplify/alter lipophilicity | N-Benzyl-4-phenoxybenzamide | rsc.org |

| Phenethylamine | 2-Indanamine | Introduce conformational constraint | Constrained non-opiate antagonists | acs.org |

Derivatization of the Phenoxy Substituent

Modifications to the terminal phenoxy ring are typically achieved by synthesizing substituted 4-phenoxybenzoic acid precursors, which are then used in the amide coupling step.

Substitution on the Phenoxy Ring: Introducing substituents like hydroxyl or chloro groups onto the terminal phenyl ring can alter hydrogen bonding capacity and electronic properties. nih.govnih.gov Studies on related N-(4-phenoxyphenyl)benzenesulfonamides have explored a range of substituents, including fluoro, bromo, and nitro groups, demonstrating the feasibility of this approach. nih.gov

Replacement of the Phenoxy Group: The entire phenoxy group can be replaced with other substituents to investigate the importance of the ether linkage and the terminal ring. For instance, benzyloxy derivatives have been synthesized, replacing the diaryl ether with a benzyl (B1604629) ether linkage. nih.gov

Table 3: Examples of Modifications to the Phenoxy Substituent This table is interactive. Click on the headers to sort.

| Original Moiety | Modified Moiety | Rationale | Example Compound Class | Reference |

|---|---|---|---|---|

| 4-Phenoxy | 4-(3-Hydroxyphenoxy) | Introduce H-bond donor | Kappa opioid antagonists | nih.gov |

| 4-Phenoxy | 4-Benzyloxy | Alter linker flexibility/conformation | Benzoxaborole derivatives | nih.gov |

| 4-Phenoxy | 4-(4-Chlorophenoxy) | Modify electronics and size | N-(4-phenoxyphenyl)benzenesulfonamides | nih.gov |

Alterations within the Benzamide Linker

The central benzamide unit can be modified by changing the substitution pattern or by replacing the amide bond with a bioisosteric equivalent.

Amide Bioisosteres: The amide bond itself can be replaced with other functional groups that mimic its steric and electronic properties. For example, the related N-(4-phenoxyphenyl)benzenesulfonamide scaffold was developed where a sulfonamide group replaces the amide, creating a novel class of progesterone (B1679170) receptor antagonists. nih.gov

Table 4: Examples of Alterations to the Benzamide Linker This table is interactive. Click on the headers to sort.

| Original Linker | Modified Linker | Rationale | Starting Material for Synthesis | Reference |

|---|---|---|---|---|

| 4-Phenoxybenzamide | 2-Phenoxybenzamide (B1622244) | Change molecular geometry | 2-Phenoxybenzoic acid | evitachem.com |

| 4-Phenoxybenzamide | 3-Phenoxybenzamide | Change molecular geometry | 3-Phenoxybenzoic acid | researchgate.net |

Stereochemical Considerations in Analogue Synthesis

The synthesis of analogues of N-phenethyl-4-phenoxybenzamide is often complicated by stereochemical factors that can significantly influence the final properties of the molecules. The non-planar nature of the benzamide linkage and the potential for chiral centers in the phenethyl group or its replacements introduce possibilities for various stereoisomers, including atropisomers and enantiomers.

A key consideration is the phenomenon of atropisomerism, which arises from hindered rotation around a single bond, in this case, the Ar-CO bond and the CO-N bond of the amide group. Research on structurally related N-(α-phenylethyl)benzamides has shown that substituted benzamides can exist as stable rotamers in solution. researchgate.net Dynamic 1H NMR spectroscopic studies on these types of amides indicate that often only two of four possible rotamers are present, with interconversion barriers ranging from 12.4 to 18.9 kcal/mol. researchgate.net The highest rotational barriers are typically observed in ortho-substituted derivatives. researchgate.net The ability to control or resolve these atropisomers is a critical aspect of synthesis, as different conformations can exhibit distinct biological activities.

Another significant stereochemical challenge emerges when chiral centers are introduced, for example, by using a chiral amine like (S)-α-phenylethylamine or by creating analogues with stereogenic centers on the N-alkyl substituent. The synthesis of such analogues requires stereoselective methods to control the absolute configuration of these centers. Asymmetric synthesis strategies, such as the use of chiral auxiliaries, have proven effective in related contexts. For instance, asymmetric Diels-Alder cycloaddition reactions employing chiral auxiliaries have been used to create enantioenriched intermediates for complex molecules. mdpi.com This approach allows for the construction of a specific stereoisomer, which is crucial as biological targets like receptors often show high stereospecificity. Studies on other complex molecules have demonstrated that even a subtle change in stereochemistry, such as swapping an L-amino acid for a D-amino acid in a peptide macrocycle, can be detrimental to binding affinity. acs.org

The data below illustrates the rotational energy barriers found in related atropisomeric benzamides, highlighting the stability of these conformers.

| Compound Class | Substituent | Free Energy of Activation (ΔG‡, kcal/mol) | Rotamer Population Ratio |

| 2-Substituted Benzamides | Ortho-Nitro | 12.4 - 18.9 | 1.5:1 to 4.1:1 |

| Benzamides ArCON[(S)-phenethyl]2 | Ortho-Nitro | 11.5 - 17.6 | 1.7:1 to 1:1 |

| Data derived from dynamic 1H NMR spectroscopic studies on atropisomeric 2-substituted benzamides. researchgate.net |

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have provided more sophisticated and efficient routes to N-phenethyl-4-phenoxybenzamide and its analogues. These methods focus on improving yield, purity, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

One key advancement is the use of reductive amination as a reliable method for introducing the N-phenethyl group. A common strategy involves the reaction of an appropriate aldehyde with 2-phenylethan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride. acs.org This method is versatile and allows for the synthesis of various analogues by simply changing the amine component. For instance, substituting the phenethyl group with cyclohexylethyl or 3-methylbutanyl groups has been successfully achieved using this approach. acs.org

Furthermore, the generation of compound libraries based on a core scaffold has become a cornerstone of modern medicinal chemistry, enabling extensive SAR exploration. nih.gov In the synthesis of related 4-phenoxybenzamide analogues, researchers have developed multi-step sequences to build a core structure which is then elaborated. For example, a library of 28 novel analogues was generated from a central scaffold to explore the structural requirements for potent and selective receptor antagonists. nih.gov

More intricate synthetic manipulations on the aromatic rings of the core structure have also been developed. Methodologies involving regioselective acylation of protected anilines, followed by acid-catalyzed cyclization, allow for the precise installation of various substituents. acs.org For example, a trifluoromethyl group was successfully introduced by acylating an N-BOC-protected aniline (B41778) with a trifluoromethyl amide, followed by a one-pot cyclization and deprotection to yield the desired substituted indole (B1671886) intermediate, which can then be used to build more complex final products. acs.org Such multi-step synthetic sequences, while complex, provide access to a wide range of structurally diverse compounds that would be difficult to obtain through simpler methods. acs.orgcore.ac.uk

The synthesis of key intermediates has also seen optimization. The preparation of N-phenethyl-4-piperidone, a crucial building block for many related compounds, can be achieved through a Dieckmann cyclization of N,N-bis(β-methoxycarbonylethyl)phenethylamine. researchgate.netgoogle.com Optimizing the conditions for this intramolecular cyclization, such as the choice of base and reaction time, has been shown to significantly improve the yield and purity of this important precursor. researchgate.net

The table below summarizes some of the advanced synthetic methods used in the preparation of N-phenethyl-4-phenoxybenzamide analogues and related compounds.

| Synthetic Method | Description | Application Example | Reference |

| Reductive Amination | Reaction of an aldehyde with an amine and a reducing agent. | Synthesis of 4-(4-((phenethylamino)methyl)phenoxy)benzamide (B10794775) using 2-phenylethan-1-amine and sodium triacetoxyborohydride. | acs.org |

| Library Synthesis | Creation of a diverse set of related compounds from a common core structure. | Generation of 28 novel analogues from a piperazine-based scaffold to conduct SAR studies. | nih.gov |

| Regioselective Acylation | Directed acylation of a specific position on an aromatic ring. | Acylation of N-BOC-protected 2-methylanilines to create substituted indole precursors. | acs.org |

| Dieckmann Cyclization | Intramolecular condensation of a diester to form a β-keto ester. | Synthesis of N-phenethyl-4-piperidone from N,N-bis(β-methoxycarbonylethyl)phenethylamine. | researchgate.netgoogle.com |

Molecular Target Identification and Receptor Characterization

Investigation of Kappa Opioid Receptor (KOR) Modulatory Activity

Opioid receptors, including the kappa (κ), mu (μ), and delta (δ) subtypes, are critical targets in pharmacology. frontiersin.orgnih.govfrontiersin.org The investigation into how novel compounds modulate these receptors is a key area of research. nih.govnih.gov

Assessment of KOR Selectivity (e.g., versus Mu and Delta Opioid Receptors)

There is currently no available data from competitive binding assays or functional studies to determine the selectivity of N-phenethyl-4-phenoxybenzamide for the kappa opioid receptor over the mu and delta opioid receptors. Such studies are essential for characterizing the pharmacological profile of a potential KOR modulator. cancer.govfrontiersin.org

Exploration of Raf and Histone Deacetylase (HDAC) Dual Inhibition

The simultaneous inhibition of multiple cancer-related targets, such as Raf kinases and histone deacetylases (HDACs), is an emerging therapeutic strategy. nih.govmdpi.comresearchgate.net This approach aims to overcome drug resistance and improve efficacy. researchgate.net

Enzyme Inhibition Assays for Raf Kinase Activity

No published enzyme inhibition assays are available that test the activity of N-phenethyl-4-phenoxybenzamide against Raf kinases (e.g., B-Raf). Therefore, its inhibitory potency (such as an IC₅₀ value) against this class of enzymes is unknown.

Measurement of Histone Deacetylase Inhibitory Potency

There is no scientific literature measuring the inhibitory potency of N-phenethyl-4-phenoxybenzamide against any of the histone deacetylase (HDAC) isoforms. While various benzamide (B126) derivatives are known HDAC inhibitors, specific data for N-phenethyl-4-phenoxybenzamide is not available. turkjps.orgnih.gov

Target Validation for Raf/HDAC Dual Action

The strategic design of single molecules that can concurrently inhibit multiple oncogenic pathways is a leading frontier in cancer therapy. The combination of inhibitors against Raf kinases and histone deacetylases (HDACs) has been shown to enhance antineoplastic effects and mitigate the development of resistance to BRAF inhibitors. frontiersin.org

Research into novel dual inhibitors has identified a class of phenoxybenzamide compounds as possessing activity against both BRAF and HDAC1. frontiersin.org Within this class, an optimized compound demonstrated significant inhibitory potency with an IC₅₀ value of 0.073 μM against the BRAF V600E mutant and 1.17 μM against HDAC1. frontiersin.org Further research abstracts have described a series of novel phenoxybenzamide analogues showing potent antiproliferative activities in cellular assays, laying a foundation for the development of new dual Raf/HDAC inhibitors. researchgate.net While these findings validate the potential of the broader phenoxybenzamide scaffold for this dual activity, specific data validating the inhibitory concentrations of N-phenethyl-4-phenoxybenzamide itself against Raf and HDAC enzymes are not detailed in the available literature.

Screening for Other Potential Molecular Targets and Polypharmacology

Understanding the full spectrum of a compound's interactions with various biological targets is crucial for developing a comprehensive pharmacological profile and anticipating potential off-target effects.

Broad Receptor Profiling

Broad receptor profiling, often conducted using panels of dozens to hundreds of assays, is a standard method to identify a compound's potential for polypharmacology and to flag potential liabilities. nih.govacs.org These screens typically assess a ligand's binding affinity or functional activity against a wide array of receptors, ion channels, enzymes, and transporters. acs.org

For the specific compound N-phenethyl-4-phenoxybenzamide, detailed results from a broad receptor profiling screen are not available in the reviewed literature. Such a screening would be a critical next step in its preclinical characterization to map its selectivity profile and uncover any additional, unanticipated molecular targets.

Identification of Off-Targets Relevant to Pharmacological Profile

The identification of "off-targets"—unintended molecular interactions—is essential for predicting a drug's side-effect profile and can occasionally reveal new therapeutic opportunities. Studies on related analogues can sometimes provide clues to potential off-target activities for a class of compounds. For instance, research on different 4-phenoxybenzamide analogues has led to the discovery of selective kappa opioid receptor (KOR) antagonists. nih.gov This suggests that opioid receptors could be a potential off-target for compounds based on the N-phenethyl-4-phenoxybenzamide scaffold. However, without specific screening data for N-phenethyl-4-phenoxybenzamide, its interaction with KOR or other relevant off-targets remains speculative.

Structure Activity Relationships Sar and Rational Ligand Design

Elucidation of SAR for Kappa Opioid Receptor Antagonism

The N-phenethyl-4-phenoxybenzamide core is a key pharmacophore for developing KOR antagonists. Research has systematically explored how substitutions on different parts of the molecule—the N-phenethyl group, the phenoxy ring, and the central benzamide (B126) linker—affect binding affinity and functional activity at the KOR.

Modifications to the N-substituent in opioid ligands are known to significantly alter their functional activity, sometimes converting an agonist into an antagonist. nih.gov In the context of KOR ligands, the N-phenethyl moiety plays a crucial role in receptor binding and selectivity.

Studies on related diphenethylamine (B1265890) scaffolds have shown that the size and nature of the N-substituent are critical for KOR affinity. mdpi.com For instance, replacing the N-phenethyl group with smaller alkyl groups or, conversely, with bulkier cycloalkylmethyl groups like N-cyclopropylmethyl (N-CPM) and N-cyclobutylmethyl (N-CBM), can dramatically increase KOR affinity and selectivity. mdpi.commdpi.com Specifically, N-phenethyl and N-cyclopropylmethyl substitutions on the N-terminal of the peptide KOR antagonist, zyklophin, resulted in analogs with the highest KOR affinities. nih.gov In another series, the introduction of an N-benzyl group led to high affinity and selectivity at the KOR. mdpi.com

Conformational constraint of the phenethyl group can also enhance activity. Replacing the flexible phenethyl substituent with a more rigid 2-indane moiety in one series of opioid antagonists led to an increase in mu-opioid receptor (MOR) activity, suggesting that such constraints can be a valuable strategy for modulating receptor interaction. acs.org Conversely, substituting the phenethyl group with cyclohexylethyl or 3-methylbutanyl groups resulted in a loss of activity at MORs, highlighting the specific requirements of the binding pocket. acs.org

Table 1: Influence of N-Substituent Modifications on Opioid Receptor Activity in Related Scaffolds This table is based on data from various opioid ligand series to illustrate general principles applicable to the N-phenethyl moiety.

| Parent Scaffold | N-Substituent | Observed Effect on KOR/Opioid Receptor Activity | Reference |

|---|---|---|---|

| Diphenethylamine | N-Cyclobutylmethyl (CBM) | Largest increase in KOR affinity (picomolar range) and excellent selectivity. mdpi.com | mdpi.com |

| Diphenethylamine | N-Cyclopentylmethyl (CPeM) | Largest increase in KOR affinity (picomolar range) and excellent selectivity. mdpi.com | mdpi.com |

| Diphenethylamine | N-Benzyl | Very high affinity and selectivity at KOR. mdpi.com | mdpi.com |

| Zyklophin Analogue | N-Phenethyl | Resulted in one of the highest KOR affinities in the series. nih.gov | nih.gov |

| Aminobenzyloxyarylamide | Cyclohexylethyl | Loss in activity at MOR. acs.org | acs.org |

| Aminobenzyloxyarylamide | 2-Indane (constrained phenethyl) | Increase in MOR antagonist activity. acs.org | acs.org |

The phenoxy ring is another critical region for modulating KOR activity. SAR studies have demonstrated that the placement and nature of substituents on this ring can fine-tune the potency and selectivity of the antagonist.

In a series of aminobenzyloxyarylamide-based opioid antagonists, substituting the pyridine (B92270) ring of the parent compound with a benzene (B151609) ring (mimicking a phenoxybenzamide) resulted in little reduction in MOR antagonist activity. acs.org Further substitutions on this aryloxy ring were well-tolerated. For example, the introduction of a chlorine or a methoxy (B1213986) group maintained potent antagonist activity. acs.orgacs.org However, converting a methoxy group to a larger benzyloxy group led to a five-fold loss in activity, indicating a potential steric clash within the receptor's binding pocket. acs.orgacs.org

In the development of selective KOR antagonists based on a piperazine-scaffold linked to a 4-phenoxybenzamide moiety, SAR studies provided several potent and selective antagonists. nih.gov This highlights the importance of the unsubstituted 4-phenoxybenzamide group in achieving desirable antagonist properties at the KOR. nih.gov

Table 2: Effect of Aryloxy Ring Substitutions on Opioid Receptor Antagonist Activity

| Compound Series | Substitution on Phenoxy/Aryloxy Ring | Effect on Activity (pIC50 at MOR) | Reference |

|---|---|---|---|

| Aminobenzyloxyarylamide | Unsubstituted Benzene | 8.7 | acs.org |

| Aminobenzyloxyarylamide | Chlorine | 8.9 | acs.orgacs.org |

| Aminobenzyloxyarylamide | Methoxy | 9.2 | acs.orgacs.org |

| Aminobenzyloxyarylamide | Benzyloxy | 8.5 | acs.orgacs.org |

The benzamide linker serves as the central scaffold, and its integrity and orientation are vital for proper interaction with the KOR. Modifications to this linker can significantly impact the compound's pharmacological profile. The amide bond itself is a key feature, often involved in hydrogen bonding interactions within the receptor. science.gov

In the development of KOR antagonists, the core N-phenethyl-4-phenoxybenzamide structure is part of a broader class of heteroarylphenoxy benzamide ligands. googleapis.comgoogle.com The amide portion of these molecules is crucial for establishing the correct vector and orientation of the phenoxy and N-phenethyl groups to fit within the KOR binding pocket. The crystal structure of the human KOR in complex with the antagonist JDTic reveals the importance of specific interactions, which guide the rational design of new ligands. googleapis.com The benzamide structure provides a rigid and planar system that helps to optimally position the key interacting moieties. Altering this linker, for instance by changing the substitution pattern on the benzoyl ring or replacing the amide with a different functional group, would be expected to drastically alter binding affinity and efficacy.

Role of Phenoxy Ring Substituents in KOR Activity

SAR Analysis for Raf/HDAC Dual Inhibitory Activity

Beyond opioid receptors, the N-phenethyl-4-phenoxybenzamide scaffold has been identified as a promising starting point for developing dual inhibitors of BRAF kinase and histone deacetylases (HDACs), a strategy aimed at overcoming cancer therapy resistance. frontiersin.orgresearchgate.net

The development of dual BRAF/HDAC inhibitors from the phenoxybenzamide class has shown that specific structural features are key to achieving potent antiproliferative activity. Only one class of phenoxybenzamide compounds has been reported as BRAF/HDAC1 inhibitors. frontiersin.org A series of novel phenoxybenzamide analogues were synthesized and evaluated for their dual Raf/HDAC inhibitory action, with some compounds showing potent antiproliferative activities against cancer cell lines like HepG2 and MDA-MB-468. researchgate.net

For instance, compound 10e from one study, which features this core scaffold, demonstrated significant antiproliferative effects. researchgate.net The general strategy involves linking a pharmacophore known to inhibit BRAF with one known to inhibit HDAC, often using the phenoxybenzamide as a core or linker structure. researchgate.netnih.gov The antiproliferative potency is thus a direct result of this dual-target engagement.

Table 3: Antiproliferative Activity of a Representative Phenoxybenzamide-based Raf/HDAC Inhibitor

| Compound | Cell Line | Antiproliferative Activity | Reference |

|---|---|---|---|

| Compound 10e | HepG2 (Liver Carcinoma) | Potent Activity | researchgate.net |

| Compound 10e | MDA-MB-468 (Breast Cancer) | Potent Activity | researchgate.net |

Achieving a balanced inhibition of both BRAF and HDAC is a significant challenge in the design of dual-targeted agents. The phenoxybenzamide structure serves as a template where modifications can tilt the activity towards one target over the other.

For BRAF inhibition, specific substitutions on the phenoxybenzamide scaffold are critical. For example, sulfonamide groups are often important for BRAF inhibition. frontiersin.org For HDAC inhibition, a zinc-binding group, such as a hydroxamic acid, is typically required. science.govnih.gov In the design of dual inhibitors, a pharmacophore hybrid strategy is often employed, where essential motifs for both targets are merged or linked onto a common scaffold like phenoxybenzamide. frontiersin.orgresearchgate.net

In one reported class of phenoxybenzamide BRAF/HDAC1 inhibitors, the optimized compound had an IC₅₀ of 0.073 μM against BRAF V600E and 1.17 μM against HDAC1. frontiersin.org This demonstrates that while dual inhibition is achieved, the potency against each target can be asymmetrical. Further structural modifications to the phenoxybenzamide core would be necessary to fine-tune this dual inhibition profile, likely by altering the linker length or the nature of the substituents to better accommodate the distinct binding sites of both BRAF and HDAC.

Correlation of Structural Motifs with Antiproliferative Potency

Computational Approaches to SAR Studies

Computational chemistry provides powerful tools to model and predict the behavior of molecules, offering insights that can guide and refine the drug discovery process. For N-phenethyl-4-phenoxybenzamide analogues, these approaches have been instrumental in building predictive models of activity and visualizing the intricate interactions between ligands and their biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. The goal is to develop a mathematical model that can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

For classes of compounds related to N-phenethyl-4-phenoxybenzamide, such as phenethylamines and other benzamide derivatives, QSAR studies have been effectively employed. researchgate.netnih.gov These models typically use a set of "descriptors"—numerical values that represent specific physicochemical properties of the molecules.

A QSAR model is built by analyzing a "training set" of molecules with known activities. The model's predictive power is then validated using an external "test set" of compounds not used in the model's creation. researchgate.net For instance, a global QSAR study on phenethylamines successfully modeled their logP values (a measure of lipophilicity), a critical parameter influencing how a drug is absorbed and distributed. researchgate.net Similarly, QSAR analysis of N,N-dimethyl-2-bromo-2-phenylethylamines identified the bromine atom as a crucial pharmacophore for their antiadrenergic activity using an electrotopological state atom (ETSA) index.

| Descriptor Type | Examples | Potential Impact on Activity |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Describes molecular size, shape, and degree of branching. |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's ability to participate in electrostatic or charge-transfer interactions with a receptor. |

| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability, solubility, and hydrophobic interactions with the target protein. researchgate.net |

| Steric | Molecular Volume, Surface Area | Determines the conformational fit of the ligand within the receptor's binding pocket. |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This technique allows researchers to visualize plausible binding modes and analyze the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. thno.orgresearchgate.net

For analogues of N-phenethyl-4-phenoxybenzamide, docking studies have provided critical insights into their mechanism of action. In a study of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as kappa opioid receptor (KOR) antagonists, molecular docking was used to understand their binding at the receptor. nih.gov Similarly, docking studies on imidazole-based N-phenylbenzamide derivatives identified their binding mode within the ABL1 kinase protein, elucidating their potential as anticancer agents. nih.gov

Molecular dynamics (MD) simulations extend the static picture provided by docking. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a view of the system's flexibility and stability. nih.gov This can reveal conformational changes in the protein upon ligand binding and confirm whether the key interactions identified in docking are maintained over time. For the active imidazole-based N-phenylbenzamide derivatives, MD simulations showed the formation of stable complexes with the ABL1 kinase protein. nih.gov

| Compound Class | Biological Target | Key Interactions Observed | Reference |

|---|---|---|---|

| N-Phenoxybenzamide Analogues | Kappa Opioid Receptor (KOR) | Identification of binding modes to explain antagonist properties. | nih.gov |

| Imidazole-Based N-Phenylbenzamides | ABL1 Kinase | High binding affinity in the active site, forming stable complexes. | nih.gov |

| Fluorinated Phenethyl Guanidine | Norepinephrine (B1679862) Transporter (NET) | Stacked T-shaped π-π interaction between the ligand's benzene ring and tyrosine (Y152) and phenylalanine (F323) residues. | thno.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Principles for the Rational Design of Improved N-Phenethyl-4-Phenoxybenzamide Analogues

The ultimate goal of SAR and computational studies is to establish clear principles for rational ligand design. By understanding which molecular modifications lead to improved activity, selectivity, or metabolic properties, chemists can design superior molecules more efficiently.

Research on various phenoxybenzamide and N-phenethylbenzamide scaffolds has yielded several key design principles:

The Importance of the Aryloxy Group: In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the presence of the aryloxy (phenoxy) substituent was found to be favorable for activity. Replacing a 4-fluorophenoxy group with a simple hydrogen atom resulted in a significant decrease in potency, highlighting the importance of this moiety. mdpi.com

Substitution on the Phenoxy Ring: Modifications to the phenoxy ring can fine-tune activity and selectivity. For antiplasmodial phenoxybenzamides, moving from a 4-fluorophenoxy to a 4-phenoxy or 4-acetamidophenoxy group decreased activity, but the compounds remained potent, indicating that this position is tolerant of some modifications. mdpi.com In another series of phenoxybenzamine-related α-adrenoceptor antagonists, adding ethoxy or isopropoxy groups to the phenoxy moiety resulted in the most potent compounds. nih.gov

Modifications to the Amide Linker and N-Substituent: The N-substituent is a critical determinant of biological activity. In the development of KOR antagonists, a library of compounds was synthesized by varying the N-substituent of a core scaffold, leading to the discovery of potent and selective analogues. nih.gov This demonstrates that systematic exploration of the chemical space around this part of the molecule is a fruitful strategy for optimizing ligand properties.

Stereochemistry: The three-dimensional arrangement of atoms can be crucial. For certain classes of biologically active molecules, only one enantiomer (mirror-image isomer) will fit correctly into the chiral binding site of a protein. For dopamine (B1211576) D1 receptor modulators, the (S)-enantiomer showed significantly higher functional affinity and cooperativity compared to the (R)-enantiomer. mdpi.com This underscores the importance of controlling stereochemistry during synthesis for achieving optimal pharmacological activity.

| Compound Series | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Antiplasmodial 2-Phenoxybenzamides | Replacement of 2-(4-fluorophenoxy) with Hydrogen | Decreased antiplasmodial activity (IC50 from ~0.3 µM to 3.7 µM). | mdpi.com |

| Replacement of 4-(4-fluorobenzoyl)piperazinyl with N-pivaloyl analogue | Sub-micromolar activity and significantly decreased cytotoxicity, improving the selectivity index. | ||

| KOR Antagonist Phenoxybenzamides | Systematic variation of the N-substituent on the piperazine (B1678402) core | Led to the identification of analogues with potent and selective KOR antagonist properties. | nih.gov |

| Synthesis of a focused library based on a lead compound | Provided 28 novel analogues, several of which were potent and selective antagonists. | ||

| α1-Adrenoceptor Antagonists | Introduction of 2-ethoxy or 2-isopropoxy groups on the phenoxy ring | Resulted in the most potent antagonists in the series, with affinity similar to phenoxybenzamine (B1677643). | nih.gov |

Pharmacological Characterization and Preclinical Efficacy Studies in Vitro and Non Human in Vivo

In Vitro Functional Assays for Opioid Receptor Activity

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., [35S]GTPγS binding)

The functional activity of N-phenethyl-4-phenoxybenzamide and its analogs at opioid receptors is frequently assessed using G-protein coupled receptor (GPCR) signaling assays, with the [35S]GTPγS binding assay being a primary method. nih.govnih.govacs.org This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist, providing a direct measure of G-protein coupling and activation. nih.govoup.com Opioid receptors, including the kappa opioid receptor (KOR), mu-opioid receptor (MOR), and delta-opioid receptor (DOR), are all GPCRs that signal through heterotrimeric G-proteins. mdpi.commdpi.comnih.gov

In studies involving analogs of N-phenethyl-4-phenoxybenzamide, the [35S]GTPγS binding assay has been instrumental in characterizing their functional properties as either agonists or antagonists. For instance, a library of compounds based on a core scaffold related to N-phenethyl-4-phenoxybenzamide was synthesized and evaluated for their ability to inhibit [35S]GTPγS binding stimulated by the selective KOR agonist U69,593. nih.gov This led to the identification of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) as a compound with good KOR antagonist properties. nih.gov Further structure-activity relationship (SAR) studies on this scaffold yielded several potent and selective KOR antagonists as determined by this functional assay. nih.govresearchgate.net

The assay is typically performed using membranes prepared from cells expressing the opioid receptor of interest, such as U2OS or CHO cells. acs.orgnih.gov The degree of [35S]GTPγS binding is quantified through scintillation counting after separating the bound and free radioligand. acs.orgoup.com The efficacy of a test compound is often expressed as a percentage of the maximal stimulation achieved by a reference agonist, like U69,593 for the KOR. acs.orgnih.gov

Table 1: Functional Activity of Selected Opioid Ligands in [35S]GTPγS Binding Assays

| Compound/Analog | Receptor | Functional Activity | Efficacy (% of Standard) | Reference |

|---|---|---|---|---|

| N-butyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (BPHA) | KOR | Partial Agonist | 45.5 | nih.govoup.com |

| N-methylcyclobutyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (MCBPHA/HS-665) | KOR | Agonist | 90 | nih.govoup.com |

| U50,488 | KOR | Agonist | 99 | nih.gov |

| U69,593 | KOR | Agonist | 100 | nih.gov |

| N-p-chloro-phenethylnorhydromorphone (2i) | MOR | Partial Agonist | - | nih.gov |

| N-p-chloro-phenethylnorhydromorphone (2i) | DOR | Full Agonist | - | nih.gov |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) | KOR | Antagonist | - | nih.gov |

Investigation of Signaling Bias in KOR Modulation

The concept of "signaling bias" or "functional selectivity" has become increasingly important in opioid receptor pharmacology. mdpi.comnih.govresearchgate.net It describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another through the same receptor. mdpi.comresearchgate.net For the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR), the two primary pathways are G-protein-mediated signaling and β-arrestin-mediated signaling. mdpi.comnih.gov G-protein activation is generally associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, while β-arrestin recruitment is often linked to adverse effects like dysphoria and sedation. mdpi.comnih.gov

Researchers are actively developing G-protein biased KOR agonists with the goal of creating safer therapeutics that retain efficacy without the negative side effects of conventional, balanced agonists. mdpi.comnih.gov These biased ligands are characterized by their differential potency and efficacy in activating G-protein signaling versus promoting β-arrestin recruitment. nih.govmdpi.com

Several diphenethylamine (B1265890) derivatives, which are structurally related to N-phenethyl-4-phenoxybenzamide, have been identified as G-protein biased KOR agonists. mdpi.com For example, N-n-butyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (BPHA) was found to be a KOR agonist in G-protein activation assays ([35S]GTPγS binding) but showed no measurable recruitment of β-arrestin2. nih.govmdpi.com This extreme G-protein bias suggests that BPHA may produce the desired therapeutic effects with a reduced liability for β-arrestin-mediated side effects. nih.govmdpi.com In contrast, other related compounds like N-methylcyclobutyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (MCBPHA) and N-methylcyclopentyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (MCPPHA) showed full G-protein agonism but also recruited β-arrestin2, albeit with submaximal efficacy compared to reference agonists. nih.gov

The degree of signaling bias is often quantified by comparing the ligand's potency (EC50) and efficacy (Emax) in a G-protein signaling assay (e.g., [35S]GTPγS) and a β-arrestin recruitment assay. nih.govmdpi.com

Table 2: Signaling Bias of Selected Diphenethylamine KOR Agonists

In Vitro Assessment of Anticancer Activity

Antiproliferative Effects in Cancer Cell Lines

Compounds with a phenoxybenzamide or related phenoxyphenol structure have demonstrated antiproliferative effects in various cancer cell lines. For instance, phenoxybenzamine (B1677643), an α-adrenergic antagonist, has been shown to inhibit the growth, invasion, and migration of human tumor cell cultures, including malignant glioma cell lines U251 and U87MG. plos.orgbiorxiv.org

Similarly, the phenoxyphenol derivative 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP) has been reported to exert selective cytotoxicity against non-small-cell lung cancer (NSCLC) H1299 cells and to inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines Huh7 and Ha22T in a concentration-dependent manner. nih.govnih.gov The half-maximum inhibitory concentration (IC50) values for 4-HPPP in Huh7 cells were 3.61 µM and 6.22 µM after 48 and 72 hours of treatment, respectively, and 9.18 µM for Ha22T cells at 72 hours. nih.gov

The antiproliferative activity of these compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govmdpi.com Studies have shown that some 4-phenoxy-phenyl isoxazoles, which share a phenoxy-phenyl moiety, exhibit potent cytotoxicity against cancer cell lines such as A549 (lung), HepG2 (liver), and MDA-MB-231 (breast). nih.gov For example, compound 6l from that series displayed IC50 values of 0.22 µM, 0.26 µM, and 0.21 µM in these cell lines, respectively. nih.gov These findings suggest that the phenoxybenzamide scaffold and related structures may be a promising area for the discovery of new anticancer agents.

Table 3: Antiproliferative Activity of Phenoxy-Containing Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| 4-HPPP | Huh7 (Hepatocellular Carcinoma) | MTT | 3.61 µM (48h) | nih.gov |

| 4-HPPP | Ha22T (Hepatocellular Carcinoma) | MTT | 9.18 µM (72h) | nih.gov |

| Compound 6l (4-phenoxy-phenyl isoxazole (B147169) derivative) | A549 (Lung Cancer) | MTT | 0.22 µM | nih.gov |

| Compound 6l (4-phenoxy-phenyl isoxazole derivative) | HepG2 (Liver Cancer) | MTT | 0.26 µM | nih.gov |

| Compound 6l (4-phenoxy-phenyl isoxazole derivative) | MDA-MB-231 (Breast Cancer) | MTT | 0.21 µM | nih.gov |

| Phenoxybenzamine | U-251 (Glioblastoma) | Proliferation Assay | Anti-proliferative effects observed | biorxiv.org |

Induction of Apoptosis and Cell Cycle Modulation in Cancer Models

Compounds containing a phenoxybenzamide or related phenoxyphenol structure have been shown to induce apoptosis and modulate the cell cycle in various cancer models. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells and a primary target for many cancer therapies. nih.govgoogle.com

For example, the phenoxyphenol derivative 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been found to induce apoptosis in hepatocellular carcinoma (HCC) cell lines Huh7 and Ha22T. nih.gov This was demonstrated by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining. nih.gov Furthermore, 4-HPPP was shown to cause the accumulation of γH2AX, a marker of DNA damage, and activate the ATR DNA repair signaling pathway in non-small-cell lung cancer (NSCLC) cells, ultimately leading to apoptosis. nih.gov

In addition to inducing apoptosis, some of these compounds can also affect the cell cycle. The cell cycle is the series of events that take place in a cell leading to its division and duplication; arresting the cell cycle is a key strategy in cancer treatment. nih.gov Studies on 4-phenoxy-phenyl isoxazole derivatives, which are structurally related to N-phenethyl-4-phenoxybenzamide, revealed that they can cause cell cycle arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov This arrest prevents the cells from entering the S phase (DNA synthesis) and subsequently the G2/M phase (mitosis), thereby inhibiting proliferation. nih.gov For instance, treatment with compound 6g, a 4-phenoxy-phenyl isoxazole, led to a significant increase in the percentage of cells in the G0/G1 phase, from 55.32% to 79.97%. nih.gov

These findings indicate that the induction of apoptosis and modulation of the cell cycle are important mechanisms underlying the anticancer activity of compounds with a phenoxybenzamide-like structure.

Information regarding N-phenethyl-4-phenoxybenzamide is not available in the public domain.

After a thorough review of scientific literature and publicly available data, no specific preclinical in vivo studies concerning the chemical compound N-phenethyl-4-phenoxybenzamide were found.

Specifically, there is no available research data for the following areas of investigation as requested:

Preclinical In Vivo Evaluation in Non-Human Models

Assessment of Anticancer Efficacy in Preclinical Tumor Models:There is no available literature on the evaluation of N-phenethyl-4-phenoxybenzamide for anticancer properties in preclinical tumor models. Studies on the related compound phenoxybenzamine have shown some anti-tumor activitymdpi.comnih.govgoogle.com, but this does not extend to the specifically requested compound.

Therefore, it is not possible to provide the requested article with detailed research findings or data tables for N-phenethyl-4-phenoxybenzamide.

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Mechanisms of Kappa Opioid Receptor Antagonism

The kappa opioid receptor, a G-protein coupled receptor (GPCR), is a key modulator of pain, mood, and reward pathways. Its antagonists are of significant interest for treating depression, anxiety, and substance use disorders. The phenoxybenzamide scaffold has been identified as a promising core for developing selective KOR antagonists.

Structure-activity relationship (SAR) studies on N-substituted-4-phenoxybenzamide analogues have been crucial in understanding the interactions with the kappa opioid receptor. Research has shown that while the core 4-phenoxybenzamide structure is essential, the nature of the substituent on the amide nitrogen is critical for determining potency and selectivity. acs.orgnih.gov

In a significant study, a library of compounds based on a complex N-substituted-4-phenoxybenzamide scaffold was synthesized and evaluated. nih.gov This led to the discovery of potent and selective KOR antagonists, such as N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide. nih.govresearchgate.net The SAR from this series highlighted that specific lipophilic and hydrogen-bonding sites within the N-substituent are key to high-affinity binding. nih.govresearchgate.net

While not specific to KOR, molecular docking studies on other N-phenethyl-containing ligands, like fentanyl at the mu-opioid receptor, have demonstrated that the N-phenethyl group typically occupies a deep hydrophobic pocket between transmembrane helices. drugbank.com It is plausible that the N-phenethyl group of N-phenethyl-4-phenoxybenzamide engages in similar hydrophobic interactions within the binding site of the kappa opioid receptor. The interaction is anchored by the core structure, while the N-phenethyl tail explores this specific crevice to enhance binding affinity.

The kappa opioid receptor primarily signals through inhibitory G-proteins (Gαi/o). idrblab.net Agonist binding to KOR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. idrblab.net This cascade ultimately leads to a reduction in neuronal excitability.

KOR antagonists function by competitively binding to the receptor and preventing the endogenous agonist (e.g., dynorphin) or exogenous agonists from initiating this signaling. The antagonist activity of phenoxybenzamide analogues has been functionally confirmed using assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay. nih.govacs.org In this assay, antagonists block the ability of a KOR agonist, like U69,593, to stimulate the binding of [³⁵S]GTPγS to the Gα subunit, providing a quantitative measure of their potency (K_e_ value). nih.gov

Modern opioid pharmacology also distinguishes between G-protein-mediated signaling and β-arrestin-2 recruitment pathways. oup.comacs.org Ligands can show "bias" by preferentially activating one pathway over the other. oup.commdpi.com While G-protein signaling is linked to the primary effects of the receptor, β-arrestin pathways are often associated with receptor desensitization and certain side effects. nih.gov KOR antagonists would block both pathways, and detailed studies on specific analogues are used to confirm their neutral antagonist profile across these different downstream signaling branches. acs.org

\Note: The compounds listed are complex analogues, not N-phenethyl-4-phenoxybenzamide itself.*

Detailed Ligand-Receptor Interaction Analysis

Cellular Mechanisms of Raf/HDAC Dual Inhibition

The phenoxybenzamide scaffold has also been explored for its ability to simultaneously inhibit two key targets in cancer biology: Raf kinases and histone deacetylases (HDACs). ekb.egresearchgate.net This dual-inhibition strategy aims to provide a more potent and durable anti-cancer effect by targeting both a critical signaling pathway and epigenetic regulation. frontiersin.orgresearchgate.net

Raf kinases (A-Raf, B-Raf, C-Raf) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org Mutations, particularly the B-Raf V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. google.com

A dual inhibitor based on the phenoxybenzamide structure would target the kinase activity of Raf. This inhibition prevents the phosphorylation and activation of the downstream kinases MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. google.com The blockade of this cascade is a validated approach in cancer therapy. The efficacy of such inhibitors is often demonstrated by Western blot analysis showing a decrease in the levels of phosphorylated ERK (p-ERK) in cancer cells treated with the compound. frontiersin.org

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones. google.com This action leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in gene repression. google.com In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. researchgate.net

Phenoxybenzamide-based inhibitors fall into the benzamide (B126) class of HDAC inhibitors, which are typically selective for Class I HDACs. mdpi.comtandfonline.comnih.gov By binding to the active site of the HDAC enzyme, these inhibitors prevent the deacetylation of histones. The resulting accumulation of acetylated histones (hyperacetylation) neutralizes the positive charge of lysine residues, leading to a more open chromatin structure. nih.gov This "relaxed" chromatin allows for the re-expression of previously silenced genes, including those that control cell cycle arrest (e.g., p21) and apoptosis, thereby inhibiting cancer cell growth. researchgate.net The increase in acetylated histone H3 (Ac-H3) is a common biomarker used to confirm the cellular activity of HDAC inhibitors. nih.gov

The strategy of developing a single molecule to inhibit both Raf and HDAC stems from the observation that cancer cells can develop resistance to single-agent therapies, particularly Raf inhibitors. frontiersin.org Combining Raf and HDAC inhibition can produce synergistic anti-cancer effects and potentially overcome this resistance. mdpi.com

The interplay is multifaceted. While Raf inhibition shuts down the primary pro-proliferative MAPK pathway, concurrent HDAC inhibition can induce apoptosis and cell cycle arrest through epigenetic reprogramming. frontiersin.orgresearchgate.net Furthermore, some studies suggest that HDAC inhibitors can modulate signaling networks in a way that counteracts the feedback mechanisms that lead to Raf inhibitor resistance. Research into phenoxybenzamide analogues has identified dual-activity compounds with potent anti-proliferative effects against various cancer cell lines. ekb.egresearchgate.net These dual inhibitors demonstrate the potential of this chemical scaffold to effectively target both signaling and epigenetic pathways in cancer.

\Note: The compound listed is a complex analogue, not N-phenethyl-4-phenoxybenzamide itself.*

Modulation of Histone Acetylation Status and Gene Expression

Cellular Effects on Proliferation, Differentiation, and Viability

Information not available in the reviewed scientific literature.

Potential Therapeutic Implications of N Phenethyl 4 Phenoxybenzamide Preclinical Focus

Significance in Opioid Receptor Research and Potential for Addiction Therapeutics (Preclinical)

The opioid system, which includes receptors such as the mu (µ), delta (δ), and kappa (κ) opioid receptors, is a critical mediator of pain, reward, and addiction. rockefeller.edunih.gov The N-phenethyl group is a known pharmacophore in opioid ligands, with its substitution into certain molecules significantly altering their affinity and efficacy at opioid receptors. nih.gov

Preclinical studies have shown that the substitution of an N-methyl group with an N-phenethyl group in morphinan-based opioids can enhance binding affinity and agonist potency at the µ-opioid receptor (µOR). nih.gov This modification can also convert selective µOR ligands into dual µ/δ opioid receptor agonists. nih.gov The µOR is centrally involved in the rewarding effects of opioids, while the κ-opioid receptor (KOR) activation can produce opposite effects, such as dysphoria, and decrease dopamine (B1211576) levels in the brain's reward centers. rockefeller.edu The modulation of these pathways is a key strategy in developing treatments for addiction. KOR agonists, for instance, are being investigated for their potential to block the rewarding effects of drugs of abuse. rockefeller.edu

Research into structurally related compounds provides insight into how N-phenethyl-4-phenoxybenzamide might function. For example, a series of N-substituted-[N-[2-phenylethyl]-N-[2-(3-hydroxyphenyl)ethyl]-amines] has been synthesized and tested for activity at the KOR. nih.govcore.ac.uk Compounds from this series demonstrated high affinity for the KOR and acted as agonists, indicating that the phenethyl group is compatible with binding to this receptor. nih.gov

The development of new therapeutics for opioid use disorder (OUD) is a major public health priority. acs.org One strategy involves the development of potent, long-acting opioid antagonists that can reverse the effects of powerful synthetic opioids like fentanyl. acs.orgacs.org A preclinical study identified a potent opioid antagonist, 4-(4-((phenethylamino)methyl)phenoxy)benzamide (B10794775) (Compound 10), which is structurally similar to N-phenethyl-4-phenoxybenzamide. acs.org This compound and its analogues demonstrated potent antagonist activity at µ, κ, and δ opioid receptors. acs.org The data suggests that the phenoxybenzamide scaffold combined with a phenethyl-like group can lead to potent opioid receptor antagonism.

This antagonistic activity at opioid receptors, particularly the µOR, is the primary mechanism for treating opioid overdose and is also used in long-term management to prevent relapse. mdpi.com Furthermore, KOR agonists are being explored for their potential to treat psychostimulant and other addictions, as they can counteract the rewarding effects of these substances. rockefeller.educore.ac.uk Given the structural similarities, N-phenethyl-4-phenoxybenzamide could potentially be investigated for similar antagonist or KOR-modulating properties in the context of OUD.

Table 1: Preclinical Opioid Receptor Activity of a Structurally Related Compound This table is interactive. You can sort and filter the data.

| Compound Name | Target Receptor(s) | Observed Preclinical Activity | Reference |

|---|---|---|---|

| 4-(4-((Phenethylamino)methyl)phenoxy)benzamide | µ, κ, δ Opioid Receptors | Potent Antagonist | acs.org |

| N-methylcyclobutyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (MCBPHA) | KOR | High-affinity agonist | nih.gov |

Modulation of Reward Pathways

Role as an Anticancer Agent in Preclinical Oncology Models

The search for novel anticancer agents is a continuous effort in medicinal chemistry. core.ac.ukresearchgate.net While direct preclinical studies on the anticancer effects of N-phenethyl-4-phenoxybenzamide are not prominent in the available literature, the structural components of the molecule suggest potential avenues for investigation.

Research into drug repurposing for colorectal cancer (CRC) has identified compounds with complex structures that include a phenethyl moiety as potential agonists for the TMEM236 protein, which is downregulated in CRC. researchgate.net Although a different chemical class, this highlights the potential utility of the phenethyl group in targeting specific cancer-related proteins.

More directly, a patent for immunomodulators describes compounds that inhibit the Programmed death-ligand 1 (PD-L1) protein. google.com Blockade of the PD-1/PD-L1 pathway is a clinically validated strategy in immuno-oncology, restoring T-cell function against tumors. google.com Some of the potent compounds disclosed in the patent feature a core structure with similarities to N-phenethyl-4-phenoxybenzamide, suggesting that this chemical scaffold may be suitable for developing inhibitors of immune checkpoints like PD-L1.

The development of multi-target agents is a growing strategy in cancer therapy to enhance efficacy and overcome drug resistance. researchgate.net Histone deacetylase (HDAC) inhibitors, for example, are a class of anticancer agents that are often explored in combination therapies. researchgate.net The chemical structures of some multi-targeted HDAC inhibitors can be complex, and the design of such molecules often involves linking different pharmacophores together. researchgate.net The phenoxybenzamide structure could potentially serve as a scaffold or pharmacophore in the design of new multi-targeted agents, including novel HDAC inhibitors, for use in combination with other cancer treatments.

Targeting Specific Malignancies

Emerging Preclinical Therapeutic Hypotheses

Beyond opioid modulation and oncology, the structure of N-phenethyl-4-phenoxybenzamide allows for the generation of other therapeutic hypotheses based on the activities of its constituent parts.

One significant emerging hypothesis is its potential as an immunomodulator. As mentioned, patent literature describes compounds with a similar structural framework that act as inhibitors of the PD-L1/PD-1 and PD-L1/CD80 interactions. google.com Such inhibitors can enhance immune responses and are being developed for the treatment of cancer and chronic infectious diseases. google.com This suggests a plausible and compelling avenue for future preclinical investigation of N-phenethyl-4-phenoxybenzamide in the field of immuno-oncology.

Another area for hypothesis generation comes from the known pharmacology of phenoxybenzamine (B1677643). Phenoxybenzamine is an irreversible, non-selective alpha-adrenergic receptor antagonist. nih.govnih.gov It is used clinically to manage hypertension associated with pheochromocytoma. nih.gov Its alpha-blocking properties have also been explored for urological conditions like benign prostatic hyperplasia. nih.gov While N-phenethyl-4-phenoxybenzamide is a distinct molecule, its phenoxybenzamide component suggests that it could be evaluated for activity at adrenergic receptors, potentially leading to applications in cardiovascular or urological disorders.

Finally, the norepinephrine (B1679862) transporter (NET) is another potential target. NET is crucial for clearing norepinephrine from the synapse and is a target for drugs used to treat depression and ADHD. d-nb.info Radiotracers targeting NET are also used in cardiac imaging. d-nb.infothno.org Given that phenethylamine (B48288) derivatives are often substrates or inhibitors of monoamine transporters, it is conceivable that N-phenethyl-4-phenoxybenzamide could interact with NET, opening up potential applications in neurology or cardiology.

Future Directions and Research Opportunities

Development of Next-Generation N-Phenethyl-4-Phenoxybenzamide Analogues with Enhanced Specificity or Potency

The development of next-generation analogues of N-phenethyl-4-phenoxybenzamide is a primary focus of ongoing research, with the goal of improving potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. By systematically modifying the core scaffold, researchers can identify key structural motifs that govern biological activity.

For instance, research into related phenoxybenzamide structures has demonstrated that the substitution pattern on the phenoxy and anilino moieties significantly influences activity. In one study focused on antiplasmodial 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent with a simple phenoxy group led to a decrease in activity, indicating the advantageous effect of the fluorine atom. mdpi.com Similarly, modifications to the anilino part of the molecule showed that N-pivaloylpiperazinyl derivatives exhibited potent, sub-micromolar antiplasmodial activity with high selectivity indices. mdpi.com

In the context of opioid receptor modulation, SAR studies on N-phenethyl-4-phenoxybenzamide analogues have led to the discovery of potent and selective kappa opioid receptor (KOR) antagonists. nih.gov A library of compounds based on the N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide scaffold was synthesized and evaluated. nih.gov This systematic approach allowed for the identification of several analogues with high potency and selectivity as KOR antagonists. nih.gov Further constraining the rotation of the diaryl rings in related benzamide (B126) structures through the introduction of a four-carbon bridge was shown to reduce affinity and potency, highlighting the importance of conformational flexibility for receptor recognition. researchgate.net

These studies underscore the importance of fine-tuning the molecule's structure to achieve desired pharmacological profiles. Future efforts will likely involve exploring a wider range of substituents and conformational constraints to develop analogues with superior therapeutic properties.

Table 1: Structure-Activity Relationship (SAR) Insights for Phenoxybenzamide Analogues

| Structural Modification | Observed Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Replacement of 4-fluorophenoxy with 4-phenoxy | Decreased antiplasmodial activity | 2-Phenoxybenzamides | mdpi.com |

| Introduction of N-pivaloylpiperazinyl moiety | Sub-micromolar antiplasmodial activity and high selectivity | 2-Phenoxybenzamides | mdpi.com |

| Replacement of piperazinyl moiety with amino groups | Remarkable decrease in antiplasmodial activity | 2-Phenoxybenzamides | mdpi.com |

| Synthesis of piperazine (B1678402) JDTic-like analogues | Led to potent and selective κ opioid receptor antagonists | N-phenethyl-4-phenoxybenzamide Analogues | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Indications

While initial research has linked N-phenethyl-4-phenoxybenzamide and its derivatives to specific targets like opioid receptors, there is significant potential for these compounds to interact with other biological systems, opening up new therapeutic possibilities.

The chemical scaffold of N-phenethyl-4-phenoxybenzamide is versatile, and slight modifications can drastically alter its target profile. For example, derivatives have been investigated for a range of applications beyond opioid modulation:

Antiparasitic Activity: A series of 2-phenoxybenzamide (B1622244) derivatives demonstrated promising multi-stage activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The lead compound from this series showed excellent selectivity, paving the way for the development of new anti-malarial drugs. mdpi.com

Antimicrobial Effects: Newly isolated N-phenethylbenzamide derivatives, specifically piperbetamides A-D from Piper betle L., have shown potential antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Antitubercular Activity: N-phenethyl-quinazolin-4-yl-amines, which are structurally related, have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov This presents a novel strategy for combating tuberculosis by targeting the bacterium's energy production. nih.gov

Anticonvulsant Potential: Structurally related benzamide derivatives are being explored as anticonvulsant agents. One analogue, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, was found to be effective in preclinical seizure models, likely acting via benzodiazepine (B76468) receptors. researchgate.net Furthermore, the Na+/K+/2Cl- cotransporter (NKCC1) has been identified as a novel pharmacological target for epilepsy, and related benzamide structures have been investigated as antagonists of this transporter. google.com

Future research will likely involve broad-based screening of N-phenethyl-4-phenoxybenzamide analogue libraries against a wide array of receptors, enzymes, and ion channels. This could uncover entirely new mechanisms of action and lead to therapeutic applications in oncology, immunology, or metabolic diseases.

Integration of Advanced Experimental and Computational Methodologies in Drug Discovery

The discovery and optimization of N-phenethyl-4-phenoxybenzamide analogues are being significantly accelerated by the integration of advanced experimental and computational techniques. These modern methodologies allow for a more efficient and rational approach to drug design, moving beyond traditional trial-and-error synthesis. nih.gov

Computational Approaches:

Molecular Modeling and Docking: Computational studies, including molecular docking and molecular dynamics simulations, are used to predict how different analogues will bind to their target receptors. researchgate.netnih.govresearchgate.net These simulations provide insights into the binding poses and key interactions that determine affinity and selectivity, guiding the synthesis of more effective compounds. researchgate.netnih.gov For example, molecular dynamics simulations of a benzamide analogue complexed with the GABA-A receptor helped to explain its anticonvulsant activity at a molecular level. researchgate.net